molecular formula C10H19NO2 B2544208 7,7-Dimethoxy-2-azaspiro[3.5]nonane CAS No. 2504204-13-9

7,7-Dimethoxy-2-azaspiro[3.5]nonane

Cat. No.: B2544208
CAS No.: 2504204-13-9
M. Wt: 185.267
InChI Key: DPDFYMTUBBXZLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethoxy-2-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a nitrogen atom and methoxy groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethoxy-2-azaspiro[3.5]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

7,7-Dimethoxy-2-azaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dimethoxy-2-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The methoxy groups may also play a role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethoxy-2-azaspiro[3.5]nonane is unique due to the specific positioning of its methoxy groups and the presence of a nitrogen atom within the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

7,7-dimethoxy-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-12-10(13-2)5-3-9(4-6-10)7-11-8-9/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDFYMTUBBXZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC2(CC1)CNC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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